molecular formula C21H20N4O3 B11183253 3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Cat. No.: B11183253
M. Wt: 376.4 g/mol
InChI Key: CPIFHLXQYLYYJD-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrimidoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction yields 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, cyclization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antitumor activity through the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(morpholin-4-yl)-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is unique due to its combination of a morpholine ring, phenyl group, and pyrimidoisoquinoline core

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-morpholin-4-yl-9-phenyl-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione

InChI

InChI=1S/C21H20N4O3/c26-17-11-14(13-4-2-1-3-5-13)10-15-16(17)12-22-19-18(15)20(27)24-21(23-19)25-6-8-28-9-7-25/h1-5,12,14H,6-11H2,(H,22,23,24,27)

InChI Key

CPIFHLXQYLYYJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NC=C4C(=C3C(=O)N2)CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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